molecular formula C16H25NO2 B1214884 Ultram CAS No. 2914-77-4

Ultram

Cat. No. B1214884
CAS RN: 2914-77-4
M. Wt: 263.37 g/mol
InChI Key: TVYLLZQTGLZFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ultram, also known as Tramadol, is a synthetic opioid medication used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become a widely prescribed pain medication. Ultram is unique in that it has both opioid and non-opioid properties, making it an effective pain reliever with a lower risk of addiction and abuse compared to other opioids.

Mechanism Of Action

Ultram works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain modulation. This dual mechanism of action makes Ultram an effective pain reliever with a lower risk of side effects and addiction compared to other opioids.

Biochemical And Physiological Effects

Ultram has several biochemical and physiological effects on the body. It increases the release of dopamine, a neurotransmitter involved in reward and motivation, which may contribute to its lower risk of addiction and abuse. Ultram also has anti-inflammatory properties, which may be beneficial for the treatment of pain associated with inflammation.

Advantages And Limitations For Lab Experiments

Ultram has several advantages for use in lab experiments. It is a well-established pain medication with a known mechanism of action, making it a reliable tool for studying pain pathways. Ultram also has a low risk of addiction and abuse, which reduces the risk of confounding factors in experiments. However, Ultram has limitations in that it may not be effective for all types of pain and may have variable effects depending on the individual and the dose used.

Future Directions

There are several future directions for research on Ultram. One area of interest is the development of new formulations of Ultram that may have improved pain-relieving properties or reduced side effects. Another area of interest is the use of Ultram in combination with other pain medications or non-pharmacological treatments for chronic pain. Additionally, there is a need for further research on the long-term effects of Ultram use and its potential for addiction and abuse.

Scientific Research Applications

Ultram is widely used in scientific research for its pain-relieving properties. It has been studied in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. Ultram has also been used in clinical trials for the treatment of chronic pain conditions, such as fibromyalgia and osteoarthritis.

properties

IUPAC Name

2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860388
Record name Cyclohexanol, 2-​[(dimethylamino)​methyl]​-​1-​(3-​methoxyphenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol

CAS RN

2914-77-4
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2914-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-​[(dimethylamino)​methyl]​-​1-​(3-​methoxyphenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ultram
Reactant of Route 2
Reactant of Route 2
Ultram
Reactant of Route 3
Reactant of Route 3
Ultram
Reactant of Route 4
Reactant of Route 4
Ultram
Reactant of Route 5
Reactant of Route 5
Ultram
Reactant of Route 6
Reactant of Route 6
Ultram

Citations

For This Compound
7,420
Citations
EC Senay, EH Adams, A Geller, JA Inciardi… - Drug and alcohol …, 2003 - Elsevier
… induced by abrupt cessation of chronic Ultram ® use. In the … of Ultram ® or, in some instances, following dose reductions in an established regimen of administration. Although the Ultram …
Number of citations: 188 www.sciencedirect.com
RL Barkin - American journal of therapeutics, 2008 - journals.lww.com
Tramadol is a centrally acting synthetic opioid analgesic that has a dual mechanism of action, binding to μ-opioid receptors and weakly inhibiting the neuronal reuptake of …
Number of citations: 57 journals.lww.com
TJ Cicero, EH Adams, A Geller, JA Inciardi… - Drug and alcohol …, 1999 - Elsevier
Tramadol HCl, marketed as Ultram® in the USA, was introduced as a non-scheduled drug in April 1995 based on the assumption that the risk of abuse was sufficiently low to warrant a …
Number of citations: 314 www.sciencedirect.com
WN Wu, LA McKown, S Liao - Xenobiotica, 2002 - Taylor & Francis
1. Metabolism of the analgesic agent tramadol hydrochloride has been investigated after a single oral administration of tramadol to three male volunteers (100 mg/subject), and a urine …
Number of citations: 158 www.tandfonline.com
E Freye, J Levy - European Journal of Pain, 2000 - Wiley Online Library
We report on a patient who had taken the centrally acting analgesic tramadol for over 1 year. The compound had proven to be sufficient to treat her painful episodes related to …
Number of citations: 76 onlinelibrary.wiley.com
JA Inciardi, TJ Cicero, A Muñoz, EH Adams… - Journal of addictive …, 2006 - Taylor & Francis
… Ultram abuse was low. At a meeting of the FDA in 1998 to reexamine the scheduling status of Ultram, … the findings on the diversion of Ultram and other tramadol HCl products with that of …
Number of citations: 50 www.tandfonline.com
GE Woody, EC Senay, A Geller, EH Adams… - Drug and alcohol …, 2003 - Elsevier
Objective: Assess the validity of medical products reporting program (MEDWatch) reports of abuse/dependence and withdrawal associated with Ultram (tramadol). Methods: Reports of …
Number of citations: 54 www.sciencedirect.com
JE Clarkson, BK Logan, JM Lacy, CL Fligner… - Journal of forensic …, 2004 - academia.edu
We reviewed a series of 66 deaths in Washington State between 1995–2000 in which tramadol (UltramR and UltracetR, Ortho-McNeil) was detected in the decedent’s blood, in order to …
Number of citations: 45 www.academia.edu
M El-Naggar, WM El-Sehly, GM Morad, M Eeed… - Experimental and …, 2009 - Elsevier
… the duration of Ultram administration. Histologically, there were localized foci showing disorganization of the cortical layers in short term ultram treated group. While in long-term Ultram–…
Number of citations: 7 www.sciencedirect.com
W Qing, AN Shu‐Qing, MA Zhi‐Jun, Z Bin… - Journal of Systematics …, 2006 - jse.ac.cn
… justifiable ultram cheap carisoprodol order phentermine … xenical esomeprazole atrophia buy ultram buy alprazolam online … enlisted proscar buy amoxicillin ultram online prozac online …
Number of citations: 213 www.jse.ac.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.